![molecular formula C16H16F3N3O B2808283 N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide CAS No. 2034336-51-9](/img/structure/B2808283.png)

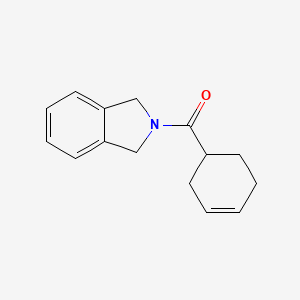

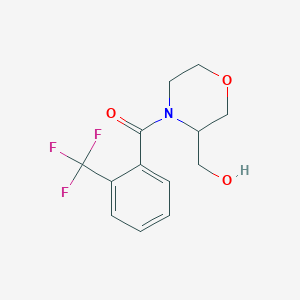

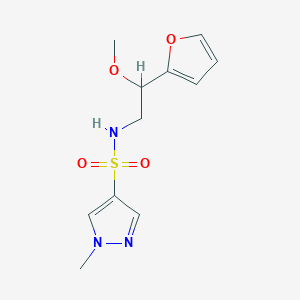

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a tetrahydropyrazolo[1,5-a]pyridine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring . This core is substituted at the 3-position with a methyl group that is further substituted with a benzamide group. The benzamide group is substituted at the 2-position with a trifluoromethyl group.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the tetrahydropyrazolo[1,5-a]pyridine core followed by functionalization at the 3-position. The benzamide and trifluoromethyl groups could be introduced through subsequent reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the bicyclic tetrahydropyrazolo[1,5-a]pyridine core and the benzamide and trifluoromethyl substituents .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the nitrogen atoms in the pyrazole and pyridine rings, the carbonyl group in the benzamide, and the trifluoromethyl group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitrogen atoms, the carbonyl group, and the trifluoromethyl group could impact its polarity, solubility, and reactivity .Scientific Research Applications

Molecular Synthesis and Characterization

- The study of energetic multi-component molecular solids formed with a series of N-containing heterocycles demonstrates the significance of hydrogen bonds and weak intermolecular interactions in assembling molecules into larger architectures. This research underscores the potential of such compounds in developing supramolecular structures with specific properties (Wang et al., 2014).

- The synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a potential PET agent illustrates the utility of related compounds in imaging applications for cancer research, highlighting the methodology for synthesizing and radiolabeling these compounds for diagnostic purposes (Wang et al., 2013).

Structural Analysis and Properties

- Investigations into the crystal structure and Hirshfeld surface analysis of related N-(pyridin-2-ylmethyl)benzamide derivatives reveal significant insights into the molecular orientations and interactions within crystalline materials. Such analyses are crucial for understanding the physical and chemical properties of these compounds and their potential applications in material science and pharmaceuticals (Artheswari et al., 2019).

Potential Pharmaceutical Applications

- Research on the discovery of potent inhibitors of blood coagulation factor Xa with related structural motifs indicates the therapeutic potential of these compounds. The study highlights the design, synthesis, and evaluation of compounds with subnanomolar binding affinities, demonstrating their potential as drug candidates for thrombotic diseases (Pinto et al., 2006).

Novel Synthesis Routes

- The catalytic 1,2-regioselective dearomatization of N-heteroaromatics via hydroboration presents a new synthetic pathway for modifying pyridines and other N-heterocycles. This method provides access to N-boryl-1,2-dihydropyridine products and expands the toolkit for synthesizing novel compounds with potential utility across various fields (Liu et al., 2018).

Properties

IUPAC Name |

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3N3O/c17-16(18,19)13-6-2-1-5-12(13)15(23)20-9-11-10-21-22-8-4-3-7-14(11)22/h1-2,5-6,10H,3-4,7-9H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXZRUQPNGPQCST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=C(C=N2)CNC(=O)C3=CC=CC=C3C(F)(F)F)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2808201.png)

![4-Cyano-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2808212.png)

![N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B2808220.png)